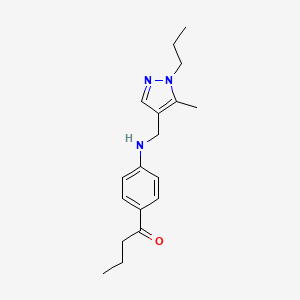
1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(((5-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オンは、ピラゾール環、フェニル基、およびブタノン部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(4-(((5-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オンの合成は、通常、複数段階の有機反応を伴います反応条件は、多くの場合、反応を促進するために、エタノールなどの溶媒や触媒の使用が含まれます .
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。 連続フロー合成や自動反応器の使用などの技術は、生産プロセスを拡大するために採用できます .
化学反応の分析
反応の種類
1-(4-(((5-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オンは、次のようなさまざまな種類の化学反応を受ける可能性があります。
酸化: この反応により、酸素含有官能基を導入できます。
還元: この反応により、酸素含有官能基を除去したり、水素原子を添加したりできます。
置換: この反応により、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成される場合がある一方、還元によりアルコールまたはアルカンが生成される場合があります .
科学研究の応用
1-(4-(((5-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オンは、次のようないくつかの科学研究の応用があります。
医薬品化学: 医薬品化合物の合成のビルディングブロックとして使用できます。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
生物学的研究: ピラゾール含有化合物の生物学的活性を研究するために使用できます.
科学的研究の応用
1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the biological activity of pyrazole-containing compounds.
作用機序
1-(4-(((5-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。 ピラゾール環は、酵素や受容体に相互作用して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なります .
類似化合物との比較
類似化合物
- 1-(4-(((5-メチル-1-フェニル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オン
- 1-(4-(((5-メチル-1-エチル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オン
独自性
1-(4-(((5-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル)アミノ)フェニル)ブタン-1-オンは、ピラゾール環における特定の置換パターンと、ブタノン部分の存在によってユニークです。 これらの構造的特徴は、さまざまな用途において、貴重な化合物とする、異なる化学的および生物学的特性を付与します .
生物活性
The compound 1-(4-(((5-Methyl-1-propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is C19H27N3O. Its structure includes a pyrazole ring and a butanone moiety, which are critical for its biological activity.
Research indicates that pyrazole derivatives often interact with various biological targets, including kinases and receptors involved in cancer progression and inflammatory responses. The specific mechanisms by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have demonstrated inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival .
- Anti-inflammatory Activity : Pyrazole derivatives have shown the ability to modulate inflammatory pathways, potentially through inhibition of nitric oxide production and pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related pyrazole compounds:
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Antitumor Activity : A study evaluated a series of pyrazole derivatives for their cytotoxicity against breast cancer cell lines. The results indicated that these compounds could induce apoptosis via mitochondrial dysfunction and oxidative stress pathways .
- Anti-inflammatory Effects : Research on related pyrazoles demonstrated their ability to inhibit the production of inflammatory mediators in macrophages, suggesting potential use in treating inflammatory diseases .
- Antibacterial Properties : A study on pyrazole-based compounds showed promising results against various bacterial strains, indicating that they could serve as lead compounds for developing new antibiotics .
特性
分子式 |
C18H25N3O |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
1-[4-[(5-methyl-1-propylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C18H25N3O/c1-4-6-18(22)15-7-9-17(10-8-15)19-12-16-13-20-21(11-5-2)14(16)3/h7-10,13,19H,4-6,11-12H2,1-3H3 |
InChIキー |
UVTGNOAMYDWAOK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)CCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















